![molecular formula C12H19NO3 B1445184 2-Boc-2-azabicyclo[2.2.2]octane-6-one CAS No. 1311390-85-8](/img/structure/B1445184.png)

2-Boc-2-azabicyclo[2.2.2]octane-6-one

Overview

Description

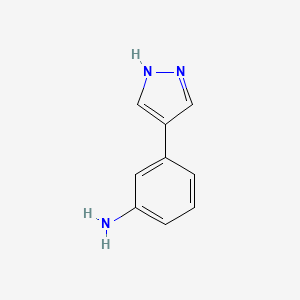

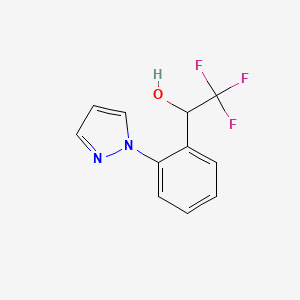

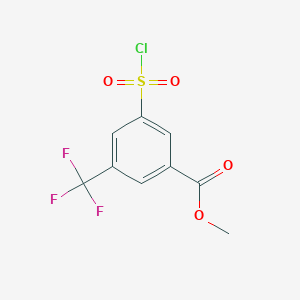

2-Boc-2-azabicyclo[2.2.2]octane-6-one , also known by its IUPAC name tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate , is a chemical compound with the molecular formula C₁₂H₁₉NO₃ . It is a solid compound with a molecular weight of 225.29 g/mol . The Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom, and the compound features a bicyclic structure .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring system. The tert-butyl group (Boc) is attached to the nitrogen atom, and the carbonyl group forms a six-membered ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and reactivity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Photocatalytic Applications

Fabrication and Modification of Photocatalysts : The review by Ni et al. (2016) discusses the properties of (BiO)2CO3 (BOC) in the field of photocatalysis, highlighting its applications in healthcare, nonlinear optical applications, and as supercapacitors. While not directly related to "2-Boc-2-azabicyclo[2.2.2]octane-6-one," this research underscores the importance of structural modifications in enhancing the photocatalytic performance of materials, a principle that could be applied to the synthesis and application of a wide range of compounds, including bicyclic structures (Ni, Sun, Zhang, & Dong, 2016).

Medicinal Chemistry

Boron Compounds in Medicinal Applications : Viňas et al. (2019) and Soriano-Ursúa, Das, and Trujillo-Ferrara (2014) discuss the emerging role of boron-containing molecules in medicinal chemistry, highlighting their stability and unique properties for potential use in drug design and therapy. These reviews indicate the versatility of boron in creating innovative therapeutic agents, suggesting a potential area for the application of boron-containing bicyclic structures (Viňas, Núñez, Bennour, & Teixidor, 2019); (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Organic Synthesis

Advanced Organic Synthesis Techniques : The review on Michael addition reactions by Thirupathi, Mamatha Jyothi, and Sripathi (2022) provides insights into the application of organic synthesis techniques for bond formation, highlighting the versatility of reactions like Michael addition in synthesizing complex molecules. This area could be relevant for the synthesis and functionalization of "this compound" and related structures (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).

Supramolecular Chemistry

Boron-Based Drug Design : Ciani and Ristori (2012) explore the potential of boron atoms and boronated compounds in drug design, emphasizing their hydrophobicity, lipophilicity, and versatile stereochemistry. This review suggests that boron's unique properties can be exploited in the design of new drugs, including possibly boron-containing bicyclic structures like "this compound" (Ciani & Ristori, 2012).

properties

IUPAC Name |

tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFSRKZPRIJHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)

![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)

![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)